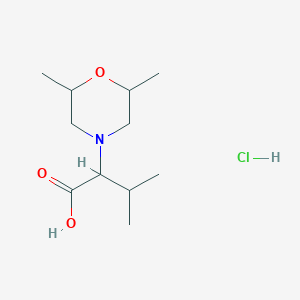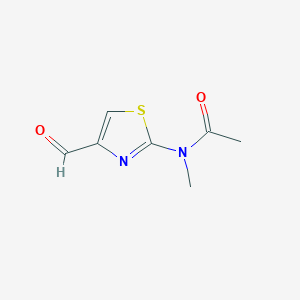
4-Fluoro-3-(pyridin-4-yl)benzaldehyde
説明
“4-Fluoro-3-(pyridin-4-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8FNO . It has a molecular weight of 201.2 g/mol. This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-(pyridin-4-yl)benzaldehyde” can be represented by the InChI code 1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H . The optimized structure calculated using density functional theory (DFT) at the B3LYP/6-311+G (2d,p) level is compared with the experimentally determined molecular structure in the solid state .
Physical And Chemical Properties Analysis
“4-Fluoro-3-(pyridin-4-yl)benzaldehyde” has a molecular weight of 201.2 g/mol . The density is 1.2±0.1 g/cm3, and the boiling point is 337.3±32.0 °C at 760 mmHg .
科学的研究の応用
Photophysical Properties and ICT Effects
4-Fluoro-3-(pyridin-4-yl)benzaldehyde has been studied for its role in influencing photophysical properties and intramolecular charge transfer (ICT) characteristics. Altinolcek et al. (2021) investigated compounds including 4-(9’-hexylcarbazol-3’-yl)benzaldehyde (Cz-Ph-CHO) and 2-(9’-hexylcarbazol-3’-yl)-5-pyridinecarbaldehyde (Cz-Py-CHO). They found that the pyridine unit in these compounds significantly affected their ICT behavior, crucial for applications like fluorosolvatochromism and determining Stokes shifts (Altinolcek et al., 2021).
Biocompatible Chemosensors for pH
Another application is in the development of biocompatible chemosensors for pH measurement. Dhawa et al. (2020) explored compounds closely related to 4-Fluoro-3-(pyridin-4-yl)benzaldehyde as fluorescent chemosensors. These compounds could effectively discriminate between normal cells and cancer cells based on pH differences, highlighting their potential in medical diagnostics (Dhawa et al., 2020).
Synthesis of Anticancer Drug Intermediates
In the context of anticancer drug development, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, serves as an important intermediate. Zhang et al. (2018) described its synthesis and optimization for producing small molecule anticancer drugs, demonstrating the compound's significance in pharmaceutical research (Zhang et al., 2018).
Molecular Packing and Intermolecular Interactions
Percino et al. (2014) focused on the molecular packing and intermolecular interactions of related compounds. They synthesized novel compounds from 4-(pyridin-2-yl)benzaldehyde, and their analysis revealed insights into the emission properties influenced by molecular conformation changes (Percino et al., 2014).
Suzuki Cross-Coupling Reaction Studies
The compound has also been a subject in the study of Suzuki cross-coupling reactions. Wang et al. (2014) investigated the synthesis of related compounds using this reaction, contributing to the understanding of catalytic processes in organic chemistry (Wang et al., 2014).
Safety and Hazards
The safety information for “4-Fluoro-3-(pyridin-4-yl)benzaldehyde” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-fluoro-3-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYLRTYGSUHTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(pyridin-4-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1440275.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)


![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)

![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)

